![molecular formula C8H8FNO B1312047 4-Fluoro-2-methylbenzamide CAS No. 886501-45-7](/img/structure/B1312047.png)
4-Fluoro-2-methylbenzamide
Overview
Description
4-Fluoro-2-methylbenzamide is a chemical compound with the molecular formula C8H8FNO. It has a molecular weight of 153.16 . The compound is used in various applications due to its unique properties .
Synthesis Analysis
The synthesis of benzamides, which includes 4-Fluoro-2-methylbenzamide, can be achieved through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method has proven to be efficient in the synthesis of benzamides .Molecular Structure Analysis
The molecular structure of 4-Fluoro-2-methylbenzamide consists of a benzene ring substituted with a fluoro group at the 4th position and a methylbenzamide group at the 2nd position .Scientific Research Applications
4-Fluoro-2-methylbenzamide: A Comprehensive Analysis
Pharmacological Research: 4-Fluoro-2-methylbenzamide has been identified as a potent antagonist in pharmacological studies, particularly in the context of neurological research. For example, it has been used as a mGluR1 antagonist , demonstrating excellent subtype selectivity and a good pharmacokinetic profile in animal models, along with potent antipsychotic-like effects .
Chemical Research: In the field of chemical research, this compound is often utilized for its reactivity and as a building block for more complex chemical syntheses. It serves as a key intermediate in the synthesis of various organic compounds.
Material Science: Due to its unique properties, 4-Fluoro-2-methylbenzamide may be explored for its potential applications in material science, particularly in the development of new materials with specific desired characteristics.
Analytical Standards: This compound is also used as a reference material in analytical chemistry to ensure the accuracy and reliability of analytical instrumentation and methodologies .
Safety and Handling: The handling and safety protocols for 4-Fluoro-2-methylbenzamide are crucial for researchers working with this compound. It involves strict adherence to safety data sheets and guidelines to prevent any adverse effects from exposure .
Safety and Hazards
properties
IUPAC Name |
4-fluoro-2-methylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO/c1-5-4-6(9)2-3-7(5)8(10)11/h2-4H,1H3,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUXPGBIHEZFZIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101311025 | |
Record name | 4-Fluoro-2-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101311025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-2-methylbenzamide | |
CAS RN |
886501-45-7 | |
Record name | 4-Fluoro-2-methylbenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886501-45-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Fluoro-2-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101311025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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